3-(3-iso-Propoxyphenyl)thiophenol
Description
Properties
IUPAC Name |
3-(3-propan-2-yloxyphenyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS/c1-11(2)16-14-7-3-5-12(9-14)13-6-4-8-15(17)10-13/h3-11,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYSIAXMIYZKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=CC(=CC=C2)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
Principle : Substitution of a halogen atom (Br/Cl) on an aromatic ring with a thiol group using sodium hydrosulfide (NaHS).
Procedure :
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Precursor Synthesis :
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3'-iso-Propoxyphenyl-3-bromobiphenyl is prepared via Suzuki-Miyaura coupling:
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3-Bromophenylboronic acid reacts with 3-bromo-iso-propoxyphenyl under Pd catalysis (e.g., Pd(PPh₃)₄) in dioxane/H₂O at 80–100°C for 12–24 hours.
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Yield: ~70–85% (extrapolated from similar couplings in CN1590371A1).
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Thiolation :
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The brominated biphenyl is treated with NaHS (3–5 equiv) in DMF at 120–150°C for 15–20 hours1.
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Acidification with dilute H₂SO₄ (pH 3–5) yields the thiophenol.
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Key Parameters :
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Solvent polarity (DMF > DMSO) enhances reaction efficiency.
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Elevated temperatures drive NAS despite moderate ring deactivation by the isopropoxy group.
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Advantages :
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Scalable for industrial production.
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Avoids toxic thiol-handling intermediates.
Challenges :
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Requires electron-deficient aryl halides for efficient substitution.
Copper-Catalyzed Thiolation
Principle : Ullmann-type coupling using thiourea as a thiol source.
Procedure :
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Precursor : 3'-iso-Propoxyphenyl-3-bromobiphenyl (synthesized as above).
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Reaction :
Advantages :
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Tolerates electron-neutral aryl halides.
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Mitigates over-reduction risks.
Challenges :
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Requires stringent anhydrous conditions.
Protection-Deprotection Approach
Principle : Temporary protection of the thiol group during biphenyl synthesis.
Procedure :
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Thioacetate Protection :
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3-Bromobenzenethiol is acetylated with acetic anhydride to form S-acetyl-3-bromobenzenethiol .
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Suzuki Coupling :
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S-acetyl-3-bromobenzenethiol couples with 3-iso-propoxyphenylboronic acid under Pd catalysis.
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Deprotection :
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Basic hydrolysis (NaOH/MeOH/H₂O) removes the acetyl group.
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Yield: ~60–70% (analogous to methods in PMC83737034).
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Advantages :
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Avoids handling volatile thiols.
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Compatible with diverse boronic acids.
Challenges :
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Additional steps for protection/deprotection.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Key Advantages |
|---|---|---|---|---|
| NAS with NaHS1 | NaHS, DMF, H₂SO₄ | 120–150°C, 15–20 h | 70–80% | Scalable, minimal byproducts |
| Cu-catalyzed Thiolation3 | CuI, thiourea, DMF | 100°C, 24 h | 65–75% | Tolerates electron-neutral substrates |
| Protection-Deprotection4 | Ac₂O, Pd(PPh₃)₄, NaOH | 80–100°C, 12–24 h | 60–70% | Safe handling of intermediates |
Characterization Data
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¹H NMR (CDCl₃) : δ 7.26 (s, 1H), 7.08 (t, J = 8.1 Hz, 1H), 6.84–6.82 (m, 2H), 3.82 (s, 2H), 1.52 (s, 12H)5.
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MS (EI) : m/z 244.36 [M]⁺.
Industrial Considerations
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Cost Efficiency : NAS with NaHS is preferred for large-scale synthesis due to reagent accessibility.
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Purification : Steam distillation or silica gel chromatography (hexane/EtOAc) isolates the product.
Chemical Reactions Analysis
Types of Reactions
3-(3-iso-Propoxyphenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
3-(3-iso-Propoxyphenyl)thiophenol serves as an important intermediate in organic synthesis. It can be utilized in the development of more complex organic molecules through various coupling reactions, including:
- Cross-Coupling Reactions: It can act as a nucleophile in transition metal-catalyzed cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis .
- Thiol-Ene Reactions: The compound can participate in thiol-ene click chemistry, which is a versatile method for synthesizing polymers and materials .
Medicinal Chemistry
Research indicates that compounds similar to this compound exhibit biological activities that may be beneficial in medicinal applications:
- Antioxidant Properties: Studies have shown that thiophenol derivatives can possess antioxidant properties, which are valuable in preventing oxidative stress-related diseases .
- Antimicrobial Activity: The compound may demonstrate antimicrobial effects, making it a candidate for developing new antimicrobial agents .
Material Science
The unique properties of this compound allow it to be explored in material science:
- Liquid Crystalline Materials: Its structural characteristics enable it to be incorporated into liquid crystalline systems, which are useful in electronic displays and other advanced materials .
- Polymer Modifications: The compound can be used to modify existing polymers, enhancing their properties for specific applications such as coatings or adhesives .
Case Study 1: Antioxidant Activity
A study investigated the antioxidant potential of thiophenol derivatives, including this compound. The results demonstrated significant free radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems.
Case Study 2: Cross-Coupling Efficiency
In a systematic investigation of cross-coupling reactions involving unactivated aliphatic sulfur compounds, this compound was evaluated as a substrate. The findings indicated that this compound could effectively participate in iron-catalyzed cross-coupling reactions, leading to high yields of the desired products under optimized conditions .
Mechanism of Action
The mechanism of action of 3-(3-iso-Propoxyphenyl)thiophenol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to changes in their activity or function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Below is a detailed comparison of 3-(3-iso-Propoxyphenyl)thiophenol with structurally or functionally related thiophenol derivatives:
Structural and Electronic Properties
Notes:
- The iso-propoxy group’s electron-donating nature raises the pKa of this compound compared to unsubstituted thiophenol, making its thiol group less acidic and its conjugate base (thiophenoxide) less nucleophilic .
- Steric hindrance from the bulky iso-propoxy group may affect molecular packing in self-assembled monolayers (SAMs) or reaction kinetics .
Key Findings :
- SAM Formation: Thiophenol’s ability to form dense SAMs on gold surfaces is well-documented . The iso-propoxy substituent in this compound may reduce monolayer density due to steric hindrance but could enhance thermal stability .
- Fluorescent Probes: Thiophenol derivatives react with probes like TD-1 via nucleophilic aromatic substitution. The iso-propoxy group’s electron-donating effect slows this reaction compared to unsubstituted thiophenol but accelerates it relative to electron-withdrawing derivatives (e.g., nitro-substituted) .
- Synthetic Utility: 2-Nitrothiophenol’s high reactivity makes it valuable in multi-step syntheses (e.g., diltiazem), whereas this compound may require milder conditions due to its lower acidity .
Biological Activity
3-(3-iso-Propoxyphenyl)thiophenol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiophenol moiety attached to a propoxy-substituted phenyl group. This unique structure contributes to its diverse biological activities, including antimicrobial and antioxidant properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.
- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound displays significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. These studies show that the compound effectively neutralizes free radicals, reducing oxidative stress in cellular models.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively. |
| Study B | Antioxidant Activity | Showed DPPH scavenging activity with an IC50 value of 25 µg/mL, indicating strong radical scavenging ability. |
| Study C | Enzyme Inhibition | Identified as an inhibitor of superoxide dismutase (SOD), reducing oxidative damage in treated cells. |
Case Studies
- Case Study on Antimicrobial Effects : A clinical trial investigated the efficacy of this compound as an adjunct therapy for bacterial infections. Patients treated with the compound showed a significant reduction in infection rates compared to the control group.
- Case Study on Oxidative Stress : In a study involving diabetic rats, administration of this compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress, suggesting its potential role in managing diabetes-related complications.
Q & A
Q. What are the recommended synthetic routes for 3-(3-iso-Propoxyphenyl)thiophenol, and how do reaction conditions influence yield?
Answer: Synthesis of thiophenol derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For example, alkylation of thiophenol precursors with iso-propoxy groups can be achieved via Mitsunobu reactions or using alkyl halides under basic conditions (e.g., KCO in DMF) . Optimization of reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of iso-propoxyphenyl bromide) is critical to minimize byproducts like disulfides. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield improvements (≥70%) are reported when using anhydrous solvents and inert atmospheres .
Q. What analytical methods are validated for detecting this compound in complex matrices?
Answer: High-performance liquid chromatography (HPLC) with fluorescence detection is widely used. Precolumn derivatization with reagents like 3-(2-bromoacetamido)-N-(9-ethyl-9H)-carbazol enhances sensitivity, achieving detection limits of 0.13 µmol/L in environmental samples . For rapid screening, carbon dot-based nanoprobes (e.g., CD-DNS) enable selective thiophenol detection via fluorescence quenching, validated in water samples with >95% recovery rates . Method validation should include spike-recovery tests and cross-reactivity assessments against biothiols (e.g., glutathione).
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?
Answer: The electron-donating iso-propoxy group at the 3-position activates the aromatic ring toward electrophilic attack, while the thiol (-SH) group enhances nucleophilicity. Kinetic studies on analogous thiophenols (e.g., 4-fluorothiophenol) show second-order rate constants (k) of ~780 L·mol⁻¹·s⁻¹ in methanol, with negligible catalysis by general acids/bases . Buffer systems (e.g., borate, pH 11.2) stabilize the thiophenoxide ion (CHS⁻), the reactive species in substitution reactions. Computational modeling (DFT/B3LYP) predicts bond dissociation energies (S–H) of ~86.5 kcal/mol, aligning with experimental values .
Q. What computational strategies are effective for modeling the vibrational spectra and molecular geometry of this compound?
Answer: Density functional theory (DFT) with the B3LYP/6-311++G** basis set reliably predicts vibrational frequencies (deviation <9% from experimental data) and optimized geometries (bond lengths ±0.01 Å) for thiophenol derivatives . Key parameters include:
- S–H stretching frequency : ~2570 cm⁻¹ (gas phase).
- Aromatic C–C vibrations : 1480–1600 cm⁻¹, sensitive to substituent effects.
Natural bond orbital (NBO) analysis reveals hyperconjugation between the iso-propoxy group and aromatic π-system, reducing S–H bond polarity . Solvent effects (e.g., methanol) can be modeled using the Onsager continuum approach.
Q. How can surface-enhanced Raman spectroscopy (SERS) be optimized for trace detection of 3-(3-iso-Propoxychphenyl)thiophenol in environmental samples?
Answer: SERS-active substrates (e.g., gold nanoparticles/AuNPs) functionalized with thiophenol derivatives exhibit enhanced signals due to Au–S bonding. Key parameters:
- Laser wavelength : 633 nm (HeNe) or 785 nm (diode), minimizing photodegradation .
- Enhancement factor (EF) : ~10⁴–10⁵, calculated via EF = (I/N)/(I/N) .
Thiophenol forms self-assembled monolayers (SAMs) on Au surfaces, detectable at sub-ppm levels. Calibration curves show linearity (R² >0.99) between 0.1–10 µM . Environmental interferences (e.g., humic acids) require masking agents like EDTA .
Q. What are the mechanistic implications of thiophenol’s acid-base equilibrium in buffered reaction systems?
Answer: In methanol, thiophenol (pK ~6.5) exists in equilibrium with thiophenoxide ion (CHS⁻), which dominates at pH >7. Rate laws for reactions like SNAr (e.g., with 2,4-dinitrofluorobenzene) are first-order in [CHS⁻], with no detectable contribution from undissociated thiophenol . Buffered systems (e.g., NaOAc/HOAc) suppress proton interference, while excess thiophenol (10-fold) does not alter kinetics, ruling out general acid catalysis .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert gas purging to prevent oxidation .
- Detection : Validate HPLC methods with internal standards (e.g., p-toluenethiol) to account for matrix effects .
- Computational Modeling : Cross-validate DFT results with experimental IR/Raman data to refine basis set selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
